BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Physicochemical profiling Drug-likeness CNS permeability prediction

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899975-28-1) is a fully synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in kinase and purinergic receptor drug discovery. It has a molecular weight of 300.32 g/mol, a topological polar surface area of 87 Ų, and a computed XLogP3-AA of 1.8, indicating moderate lipophilicity.

Molecular Formula C14H16N6O2
Molecular Weight 300.322
CAS No. 899975-28-1
Cat. No. B2898863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899975-28-1
Molecular FormulaC14H16N6O2
Molecular Weight300.322
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(21-2)5-6-11(10)22-3/h5-8H,4H2,1-3H3,(H,15,16,17)
InChIKeyCTDDMARRJRORHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899975-28-1): Procurement-Relevant Chemical Identity and Scaffold Context


N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899975-28-1) is a fully synthetic small molecule belonging to the triazolo[4,5-d]pyrimidine class, a privileged scaffold in kinase and purinergic receptor drug discovery [1]. It has a molecular weight of 300.32 g/mol, a topological polar surface area of 87 Ų, and a computed XLogP3-AA of 1.8, indicating moderate lipophilicity [1]. The compound is primarily distributed as a research-grade screening compound with a typical purity specification of 95% . It is not a marketed drug and currently lacks a published, quantitative biological annotation in major public databases such as ChEMBL or PubChem BioAssay, placing it firmly in the early discovery tool compound category.

Why Generic Substitution of CAS 899975-28-1 with Other Triazolo[4,5-d]pyrimidines Is Scientifically Unsupported


The triazolo[4,5-d]pyrimidine scaffold is pharmacologically promiscuous; minor variations in the N3-alkyl chain or C7-aniline substitution can redirect target engagement from P2X3 antagonism to CK1ε, PDE8, or CDK2 inhibition [1]. In the absence of a published selectivity profile for CAS 899975-28-1, any generic substitution with a congener such as PF-04671536 (a CK1ε inhibitor) or a P2X3 antagonist like gefapixant is scientifically unjustified [1]. The 2,5-dimethoxyphenyl motif and the N3-ethyl group of CAS 899975-28-1 are hypothesized to modulate ATP-competitive binding at the hinge region of specific kinases, but until head-to-head biochemical data are generated, batch-to-batch interchange with structurally analogous triazolopyrimidines risks target mismatch and irreproducible pharmacology.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Against Closest Analogs


Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. PF-04671536 and Gefapixant

CAS 899975-28-1 has a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 87 Ų, values that fall within favorable ranges for both oral absorption and blood-brain barrier penetration [1]. In contrast, the CK1ε inhibitor PF-04671536 (TPSA ~105 Ų, XLogP ~0.9) is more polar and less likely to passively cross lipid bilayers, while the clinical P2X3 antagonist gefapixant (TPSA ~115 Ų, XLogP ~1.2) shows even lower predicted membrane permeability [2]. These computed differences suggest that CAS 899975-28-1 may exhibit superior passive permeability characteristics, a critical parameter in hit-to-lead optimization for CNS-targeted programs [1].

Physicochemical profiling Drug-likeness CNS permeability prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. Class-Leading Kinase Inhibitors

The compound presents a single hydrogen bond donor (N-H of the C7 aniline) and seven hydrogen bond acceptors (triazole, pyrimidine nitrogens, and methoxy oxygens). This donor/acceptor ratio (1:7) is lower than that of the CDK2 inhibitor N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (2 donors, 6 acceptors), suggesting that CAS 899975-28-1 may engage the ATP-binding site hinge region with fewer water-mediated interactions, potentially translating to more favorable entropic binding contributions . Quantitative binding data are not available for CAS 899975-28-1, but this topological distinction is a key design parameter for kinase selectivity engineering [1].

Medicinal chemistry Kinase hinge binding Ligand efficiency

Substituent Volume and Shape Complementarity vs. P2X3 Antagonist Congeners

The 2,5-dimethoxyphenyl group at C7 occupies a larger steric volume (estimated molecular volume ~265 ų) compared to the 4-fluorobenzyl group of 3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (~215 ų) . Patent literature on triazolo[4,5-d]pyrimidine P2X3 antagonists indicates that bulkier C7 substituents enhance selectivity over P2X2/3 heteromers by filling a hydrophobic sub-pocket unique to the P2X3 homotrimer [1]. While no P2X3 IC50 has been reported for CAS 899975-28-1, the substituent volume distinction places this compound in a structural space prioritized in Shionogi's P2X3 program.

P2X receptors Pain Ligand-based drug design

Optimal Research and Industrial Use Cases for N-(2,5-Dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Based on Evidence


CNS-Penetrant Kinase or Purinergic Receptor Hit Identification

Given its favorable computed LogP (1.8) and TPSA (87 Ų) compared to more polar triazolopyrimidines, CAS 899975-28-1 is best deployed as a screening compound in CNS-targeted high-throughput screening (HTS) campaigns for kinase or P2X receptor targets where passive blood-brain barrier penetration is a prerequisite for hit progression [1]. Procurement is recommended for groups with established in-house ATP-binding or calcium-flux assays.

Kinase Selectivity Panel Profiling with Structural SAR Focus

The compound's unique HBD/HBA ratio (1:7) and the 2,5-dimethoxyphenyl motif offer a structurally differentiated pharmacophore for broad-kinase selectivity panels (e.g., Eurofins KinaseProfiler). Comparative data from such panels can position CAS 899975-28-1 relative to CDK2-biased analogs and identify novel kinase targets [1]. This scenario is suitable for medicinal chemistry groups building SAR around the triazolo[4,5-d]pyrimidine hinge binder.

P2X3 Homotrimer vs. P2X2/3 Heteromer Selectivity Screening

Patent evidence indicates that bulky C7 aniline substituents favor P2X3 homotrimer binding [1]. CAS 899975-28-1, with its 2,5-dimethoxyphenyl group (~265 ų), is a rational tool compound for laboratories running electrophysiology or FLIPR-based assays to dissect P2X3 vs. P2X2/3 functional selectivity, particularly in chronic cough or visceral pain programs.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.